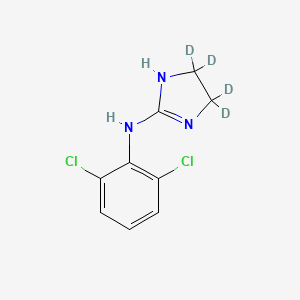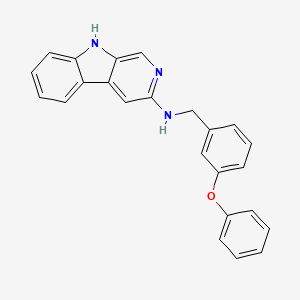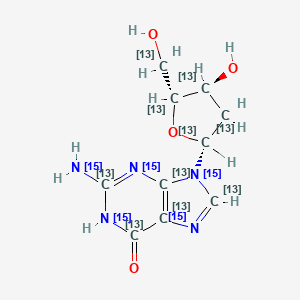
2'-Deoxyguanosine-13C10,15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyguanosine-13C10,15N5 is a stable isotope-labeled compound used in various scientific research applications. It is a labeled form of 2’-Deoxyguanosine, a purine nucleoside where the 2’ hydroxyl group has been removed. This compound is particularly useful for studying oxidative damage due to its electron-rich nature, making it more susceptible to damage compared to other canonical bases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-13C10,15N5 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the 2’-Deoxyguanosine molecule. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and purification processes .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-13C10,15N5 typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of stable isotope-labeled precursors and advanced chromatographic techniques for purification .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyguanosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Deoxyguanosine-13C10,15N5 can lead to the formation of 8-oxo-2’-deoxyguanosine, a common marker of oxidative stress .
Applications De Recherche Scientifique
2’-Deoxyguanosine-13C10,15N5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Employed in studies of DNA damage and repair mechanisms, particularly in the context of oxidative stress.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs in the body.
Industry: Applied in the development of diagnostic assays and the production of stable isotope-labeled standards for mass spectrometry
Mécanisme D'action
The mechanism of action of 2’-Deoxyguanosine-13C10,15N5 involves its incorporation into DNA, where it can serve as a marker for oxidative damage. The labeled isotopes allow for precise tracking and quantification using techniques like mass spectrometry. The compound interacts with various molecular targets, including DNA polymerases and repair enzymes, to provide insights into the pathways involved in DNA damage and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxyadenosine-13C10,15N5
- 2’-Deoxycytidine-13C9,15N3
- Guanosine-15N5
Uniqueness
2’-Deoxyguanosine-13C10,15N5 is unique due to its high electron density, making it more susceptible to oxidative damage compared to other nucleosides. This property makes it particularly valuable for studying oxidative stress and DNA damage .
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
YKBGVTZYEHREMT-XEJNDJRBSA-N |
SMILES isomérique |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
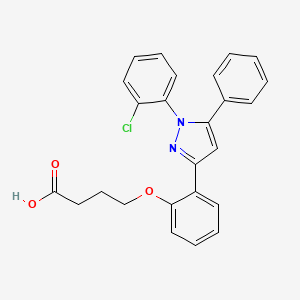
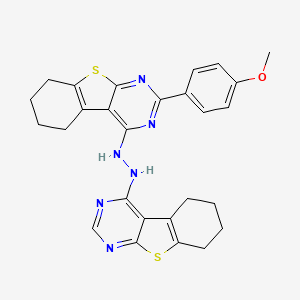
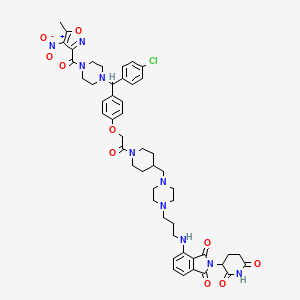
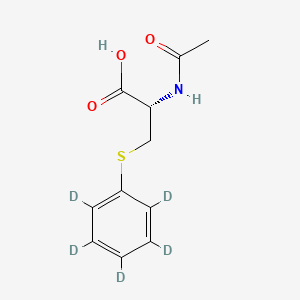


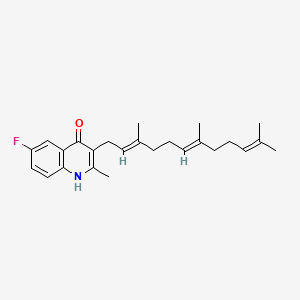
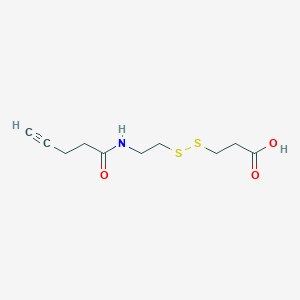
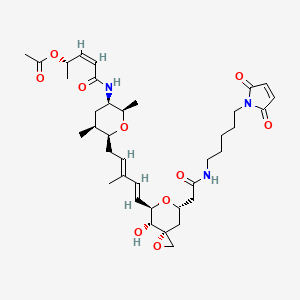
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
